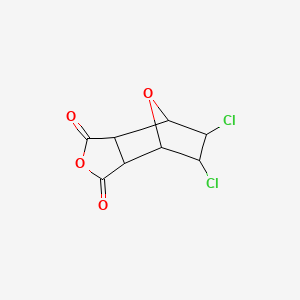
5,6-Dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- is a chemical compound with the molecular formula C8H6Cl2O4 It is known for its unique structure, which includes an epoxy group and a dichloro substitution on a hexahydroisobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- typically involves the reaction of hexahydroisobenzofuran derivatives with chlorine and epoxidizing agents. One common method includes the chlorination of hexahydroisobenzofuran followed by epoxidation using peracids or other suitable epoxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the epoxy group or reduce the dichloro substituents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- exerts its effects involves its ability to undergo various chemical reactions. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, while the dichloro substituents can participate in substitution reactions. These properties allow the compound to interact with a wide range of molecular targets and pathways, making it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
4,7-Ethanoisobenzofuran-1,3-dione,3a,4,7,7a-tetrahydro-: This compound has a similar core structure but lacks the dichloro substitution and epoxy group.
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione: Similar in structure but without the dichloro substituents.
Uniqueness
4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- is unique due to the presence of both the epoxy group and dichloro substituents, which confer distinct reactivity and potential applications compared to its analogs. This combination of functional groups makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
68182-81-0 |
|---|---|
Molecular Formula |
C8H6Cl2O4 |
Molecular Weight |
237.03 g/mol |
IUPAC Name |
8,9-dichloro-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C8H6Cl2O4/c9-3-4(10)6-2-1(5(3)13-6)7(11)14-8(2)12/h1-6H |
InChI Key |
KQDSKPAUFJBWNK-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C3C(C(C1O3)Cl)Cl)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
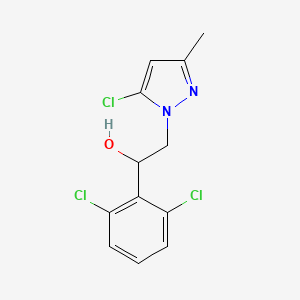
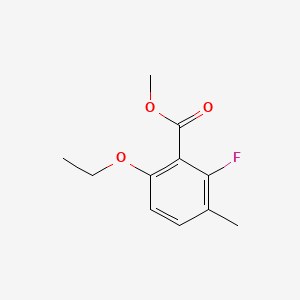

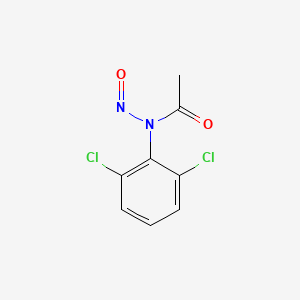
![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
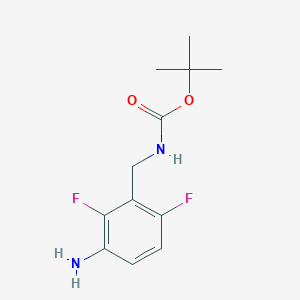
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
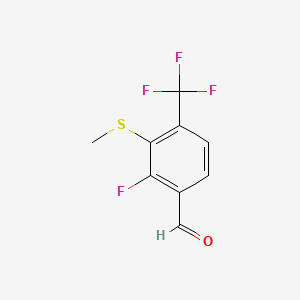
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)

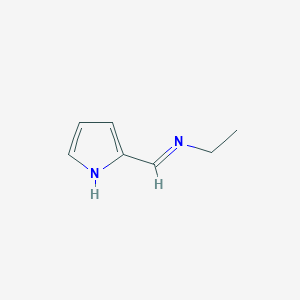
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
